2-(2,6-Difluoro-3-methylphenyl)ethan-1-OL
Description
2-(2,6-Difluoro-3-methylphenyl)ethan-1-OL is an organic compound with the molecular formula C9H11F2O It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, which is further connected to an ethan-1-ol group
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2-(2,6-difluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O/c1-6-2-3-8(10)7(4-5-12)9(6)11/h2-3,12H,4-5H2,1H3 |
InChI Key |
GYNSHKPNEYRZHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CCO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-3-methylphenyl)ethan-1-OL typically involves the reaction of 2,6-difluoro-3-methylbenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-3-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2,6-Difluoro-3-methylphenyl)ethanal or 2-(2,6-Difluoro-3-methylphenyl)ethanoic acid.
Reduction: 2-(2,6-Difluoro-3-methylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Difluoro-3-methylphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-3-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzymatic activity or receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(4-methylphenyl)ethan-1-ol
- 2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol
Uniqueness
2-(2,6-Difluoro-3-methylphenyl)ethan-1-OL is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the ethan-1-ol group also provides additional functionalization possibilities compared to similar compounds.
Biological Activity
2-(2,6-Difluoro-3-methylphenyl)ethan-1-OL is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a difluoromethyl group and a hydroxyl group attached to an ethyl chain, with a phenolic structure that includes two fluorine atoms at the 2 and 6 positions of the aromatic ring and a methyl group at the 3 position. These features influence its physical and chemical properties , such as solubility and reactivity, which are critical for its biological activity.
Research indicates that the presence of fluorine atoms enhances the compound's binding affinity for various molecular targets. This can lead to:
- Inhibition of Enzyme Activity : The fluorinated structure may allow for more effective binding to active sites of enzymes, potentially inhibiting their function.
- Receptor Interactions : Similar compounds have shown activity as agonists or antagonists for adrenergic receptors and other receptors involved in central nervous system functions.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits notable biological activities:
- Anticancer Activity : In vitro assays have shown that compounds with similar structures can effectively inhibit the proliferation of cancer cells. For instance, related difluorinated compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer effects .
| Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.075 | Significant antiproliferative activity observed |
| Similar Compound A | Hs578T (triple-negative breast cancer) | 0.033 | Induced apoptosis; downregulated anti-apoptotic factors |
| Similar Compound B | MDA-MB-231 (breast cancer) | 0.620 | Effective in reducing cell viability |
Mechanistic Insights
Mechanistic studies suggest that these compounds may inhibit tubulin polymerization, leading to apoptosis in cancer cells. This is supported by findings that show downregulation of anti-apoptotic proteins such as Bcl2 and survivin while upregulating pro-apoptotic proteins like Bax .
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative effects of similar difluorinated compounds on MCF-7 cells using the AlamarBlue assay. The results indicated that compounds with hydroxyl groups exhibited enhanced potency compared to those lacking this functional group.
- Fluorinated Compounds in Drug Development : The unique properties of fluorinated compounds like this compound are being explored for their potential in drug development, particularly in targeting specific biological pathways associated with diseases such as cancer and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
